2H-1-Benzopyran-2-one, 3-(azidoacetyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 3-(azidoacetyl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. . The azidoacetyl group attached to the benzopyran core adds unique chemical properties, making this compound of particular interest in scientific research.
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- can be achieved through various synthetic routes. One common method involves the use of alkaline protease from Bacillus licheniformis to catalyze a domino Knoevenagel/intramolecular transesterification reaction . This enzymatic method allows for the selective synthesis of benzopyran derivatives under controlled conditions, such as solvent, water content, and temperature . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 3-(azidoacetyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-(azidoacetyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activities and protein interactions. In medicine, benzopyran derivatives are known for their anti-inflammatory, anticoagulant, and anticancer properties . The azidoacetyl group allows for further functionalization, making this compound useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- involves its interaction with various molecular targets and pathways. The benzopyran core can interact with enzymes and receptors, modulating their activities. The azidoacetyl group can undergo click chemistry reactions, allowing for the attachment of various functional groups. This versatility enables the compound to exert its effects through multiple pathways, including inhibition of enzyme activities and disruption of protein-protein interactions .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 3-(azidoacetyl)- can be compared with other benzopyran derivatives such as decursinol and obtusifol. These compounds share a similar benzopyran core but differ in their substituents and biological activities . Decursinol, for example, exhibits pronounced antiarrhythmic activity, while obtusifol is known for its calcium channel blocking properties
Properties
CAS No. |
172369-37-8 |
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Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
3-(2-azidoacetyl)chromen-2-one |
InChI |
InChI=1S/C11H7N3O3/c12-14-13-6-9(15)8-5-7-3-1-2-4-10(7)17-11(8)16/h1-5H,6H2 |
InChI Key |
IBOSSLZHNJKZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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